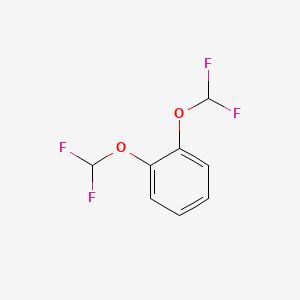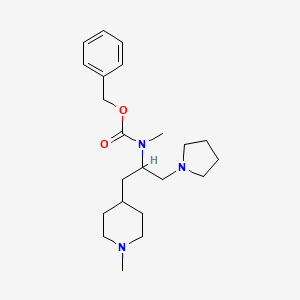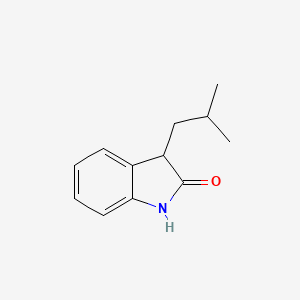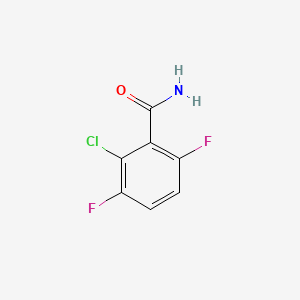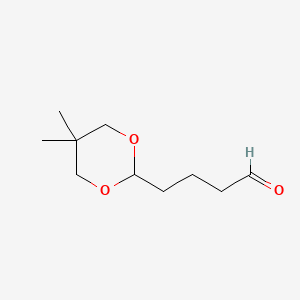
4-(5,5-Dimethyl-1,3-dioxan-2-yl)butanal
Vue d'ensemble
Description
4-(5,5-Dimethyl-1,3-dioxan-2-yl)butanal is a compound that has been attracting significant attention. It is employed as an intermediate for pharmaceuticals . The molecular formula of this compound is C10H18O3 and it has a molecular weight of 186.25 g/mol.
Synthesis Analysis
The synthesis of 1,3-dioxan-5-one derivatives, which are simple precursors for accessing carbohydrate structures, has been developed . These compounds were synthesized via the reaction of trialkoxyalkanes with dihydroxyacetone dimer in the presence of acetic acid as the catalyst . In the same pot, derivatives of 2 were reacted with aromatic aldehydes and 30 mol% of pyrrolidine to obtain high yields of the respective bischalcones within short time periods .Chemical Reactions Analysis
The reactions of both amino acids and their methylesters with 3- (5,5-dimethyl-1,3-dioxane-2-yl)propanal were performed to either directly provide the goal products N- [2- (5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids in 9-65% yields or provide the intermediates N- [2- (5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acid methylesters in 78-87% yields .Applications De Recherche Scientifique
Synthesis of Acetals and Hemiacetals
4-(5,5-Dimethyl-1,3-dioxan-2-yl)butanal: is used in the synthesis of acetals and hemiacetals, which are valuable intermediates in organic synthesis. The compound can undergo acetalization reactions under mild conditions, catalyzed by Brønsted acidic ionic liquids . This process is highly effective and selective, making it a crucial step in the synthesis of various organic compounds.
Perfumery and Flavor Industry
The structural analogs of 4-(5,5-Dimethyl-1,3-dioxan-2-yl)butanal have been used in the perfumery industry. For instance, 1,3-dioxane derivatives are known for their use in perfumery due to their pleasant scent and stability . This compound could potentially be used to develop new fragrances and flavors.
Green Chemistry Applications
In the context of green chemistry, 4-(5,5-Dimethyl-1,3-dioxan-2-yl)butanal and its derivatives can be synthesized using environmentally benign catalysts. This aligns with the principles of green chemistry, which aim to reduce the environmental impact of chemical production .
Ionic Liquids
The compound has relevance in the study of ionic liquids, particularly those with Brønsted acidity. It can be used to explore the catalytic properties of these ionic liquids in various organic transformations .
Phase Change Materials
The related compound, 5,5-Dimethyl-1,3-dioxane, has been studied for its phase change properties, which are important in material science for thermal energy storage . By extension, 4-(5,5-Dimethyl-1,3-dioxan-2-yl)butanal could be investigated for similar applications.
Spectroscopic Studies
Derivatives of 4-(5,5-Dimethyl-1,3-dioxan-2-yl)butanal are subjects of spectroscopic studies to understand their structural and electronic properties. These studies are essential for the development of new materials with specific optical or electronic characteristics .
Propriétés
IUPAC Name |
4-(5,5-dimethyl-1,3-dioxan-2-yl)butanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-10(2)7-12-9(13-8-10)5-3-4-6-11/h6,9H,3-5,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKRSPYEXSAZRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCC=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370493 | |
| Record name | 4-(5,5-dimethyl-1,3-dioxan-2-yl)butanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5,5-Dimethyl-1,3-dioxan-2-yl)butanal | |
CAS RN |
127600-13-9 | |
| Record name | 4-(5,5-dimethyl-1,3-dioxan-2-yl)butanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-cyano-N'-[4-[4-[(cyanoamino)methylideneamino]phenyl]phenyl]methanimidamide](/img/structure/B1596914.png)
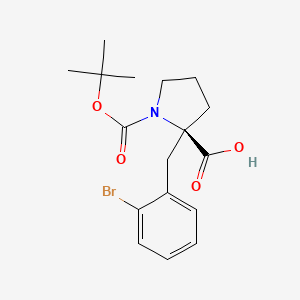


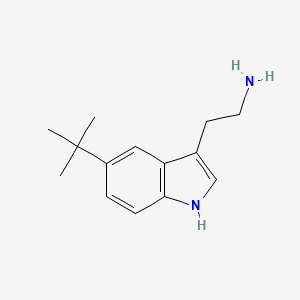

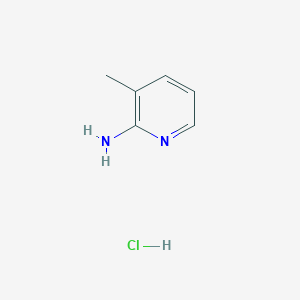
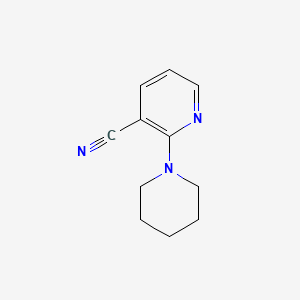
![2-[(2-Chloro-4-nitrophenyl)sulfanyl]acetic acid](/img/structure/B1596927.png)
